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Compound of Interest

Compound Name: MES hemisodium salt

Cat. No.: B568281 Get Quote

For Immediate Release

Shanghai, China – December 13, 2025 – In the intricate landscape of biological and

biochemical research, the precise control of pH is not merely a technicality but a cornerstone of

experimental success. Among the arsenal of buffering agents available to scientists, 2-(N-

morpholino)ethanesulfonic acid (MES) has emerged as a particularly advantageous tool. This

technical guide provides an in-depth exploration of the core advantages of MES buffer, offering

valuable insights for researchers, scientists, and drug development professionals. We will delve

into its physicochemical properties, compare its performance with other common buffers, and

provide detailed experimental protocols for its application in key research areas.

Core Physicochemical Properties of MES
MES is a zwitterionic buffer, one of the "Good's buffers," developed to meet the stringent

criteria for biological research.[1] Its morpholine ring and ethanesulfonic acid group confer a

unique set of properties that make it a preferred choice for a multitude of applications.
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Property Value Reference(s)

pKa (25 °C) 6.10 - 6.15 [1]

Effective Buffering pH Range 5.5 - 6.7

Molecular Weight 195.24 g/mol [1]

ΔpKa/°C -0.011 [2]

UV Absorbance (260 nm,

0.5M)
<0.025 [3]

UV Absorbance (280 nm,

0.5M)
<0.020 [3]

Metal Ion Binding

Weakly binds Ca²⁺, Mg²⁺,

Mn²⁺; Negligible binding with

Cu(II)

[4]

The pKa of MES is a critical attribute, falling within a slightly acidic range that is ideal for many

biological systems. Furthermore, its low temperature dependence (ΔpKa/°C of -0.011) ensures

pH stability across a range of experimental temperatures, a crucial factor for reproducible

results.[2][5] Its minimal UV absorbance makes it highly compatible with spectrophotometric

assays.[3]

Comparative Analysis of MES with Other Biological
Buffers
The selection of an appropriate buffer is a critical decision in experimental design. MES offers

distinct advantages over other commonly used buffers in specific contexts.
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Feature MES Phosphate Tris PIPES

Buffering Range 5.5 - 6.7

5.8 - 8.0

(dibasic/monoba

sic)

7.5 - 9.0 6.1 - 7.5

Metal Ion

Interaction
Minimal

Precipitates with

polyvalent

cations

Can interact with

some enzymes

Low metal

binding

Temperature

Sensitivity

(ΔpKa/°C)

Low (-0.011) Low (-0.0028) High (-0.031) Low (-0.0085)

Conductivity
Lower ionic

mobility
Higher Higher

Relatively high

ionic strength

Biological

Interference

Generally inert,

not metabolized

Can inhibit some

enzymes

Can interact with

primary amines

Can form

radicals, not for

redox studies

The low conductivity of MES at high concentrations is a significant advantage in techniques like

electrophoresis, where high ionic mobility can lead to excessive heat generation and poor

resolution.[6] Unlike phosphate buffers, MES does not precipitate with many divalent cations,

making it the buffer of choice for studying metal ion-dependent enzymes and protein-metal

interactions.[4]

Experimental Protocols
SDS-PAGE for Separation of Small Proteins
MES buffer is particularly well-suited as a running buffer in Bis-Tris gel systems for the

separation of small to medium-sized proteins due to its ability to provide a stable, acidic

environment that enhances resolution in the low molecular weight range.

Protocol:

Prepare 1X MES SDS Running Buffer: Dilute a 20X stock solution (containing MES, Tris

base, SDS, and EDTA) with deionized water. The final concentration should be
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approximately 50 mM MES, 50 mM Tris, 0.1% SDS, and 1 mM EDTA. Do not adjust the pH.

Sample Preparation:

To your protein sample, add 4X LDS sample buffer to a final concentration of 1X.

Add a reducing agent (e.g., DTT to a final concentration of 50 mM) for denaturing

electrophoresis.

Heat the samples at 70°C for 10 minutes.

Gel Electrophoresis:

Assemble the precast Bis-Tris gel in the electrophoresis apparatus.

Fill the inner and outer chambers with 1X MES SDS Running Buffer.

Load the prepared samples and a molecular weight marker into the wells.

Run the gel at a constant voltage of 200 V. The expected run time is approximately 35-45

minutes.[7]

Visualization: After electrophoresis, the gel can be stained with Coomassie Brilliant Blue,

silver stain, or used for Western blotting.

Cation Exchange Chromatography for Protein
Purification
MES is an excellent choice for cation exchange chromatography due to its anionic nature and

buffering range, which allows for the binding of positively charged proteins to a negatively

charged resin.

Protocol:

Buffer Preparation:

Binding Buffer (Buffer A): 20 mM MES, pH 6.2, 25 mM NaCl.[8]
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Elution Buffer (Buffer B): 20 mM MES, pH 6.2, 1 M NaCl.[8]

Column Equilibration: Equilibrate the cation exchange column (e.g., POROS® XS) with 5-10

column volumes (CV) of Binding Buffer.[8]

Sample Loading:

Ensure the protein sample is in the Binding Buffer or a buffer with low ionic strength and a

pH at which the target protein has a net positive charge.

Load the sample onto the column. The binding capacity will depend on the specific resin

and protein (e.g., POROS® XS has a dynamic binding capacity of >100 mg/mL for some

proteins).[8]

Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.

Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20

CV. Alternatively, a step gradient can be used. Collect fractions throughout the elution

process.

Analysis: Analyze the collected fractions using SDS-PAGE and/or a protein concentration

assay to identify the fractions containing the purified protein.

Enzyme Kinetics Assay: β-Galactosidase Activity
MES provides a stable pH environment for studying enzyme kinetics, particularly for enzymes

active in a slightly acidic pH range.

Protocol:

Reagent Preparation:

Assay Buffer: 50 mM MES, pH 6.5, 1 mM MgCl₂, 50 mM β-mercaptoethanol.

Substrate Stock Solution: Prepare a stock solution of o-nitrophenyl-β-D-galactopyranoside

(ONPG) in the Assay Buffer.

Enzyme Solution: Prepare a solution of β-galactosidase in the Assay Buffer.
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Assay Procedure:

In a microplate, add varying concentrations of the ONPG substrate.

Initiate the reaction by adding a fixed concentration of the β-galactosidase enzyme

solution to each well.

Immediately measure the absorbance at 420 nm at regular time intervals (e.g., every 30

seconds) using a microplate reader at a constant temperature.

Data Analysis:

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear

portion of the absorbance vs. time plot.

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten

equation to determine the Km and Vmax values.[9][10][11]

Visualizing Workflows and Pathways with MES
Fungal Ambient pH Signaling Pathway
MES buffer is instrumental in studying pH-sensitive signaling pathways, such as the fungal

ambient pH signaling pathway. This pathway allows fungi to adapt to changes in the external

pH, a process critical for their survival and pathogenicity.[12][13] The use of a stable buffer like

MES allows researchers to precisely control the extracellular pH and observe the downstream

signaling events.
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Click to download full resolution via product page

Figure 1. Fungal ambient pH signaling pathway.

Experimental Workflow for β-Galactosidase Kinetics
The following diagram illustrates a typical workflow for determining enzyme kinetic parameters,

where MES buffer plays a crucial role in maintaining a stable reaction environment.
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Figure 2. Workflow for β-Galactosidase kinetic assay.
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Conclusion
MES buffer stands out as a versatile and reliable tool in the biological researcher's toolkit. Its

favorable pKa, low temperature sensitivity, minimal metal ion interaction, and low UV

absorbance make it an ideal choice for a wide array of applications, from protein purification

and electrophoresis to cell culture and enzyme kinetics. By understanding its properties and

employing it in optimized protocols, scientists can enhance the reproducibility and accuracy of

their experimental results, ultimately accelerating the pace of discovery in life sciences and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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